molecular formula C10H10O3 B1417839 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS No. 724791-20-2

7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No. B1417839
M. Wt: 178.18 g/mol
InChI Key: HQDFDCPSGBNTRJ-UHFFFAOYSA-N
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Description

“7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde” is a chemical compound with the CAS Number: 724791-20-2. It has a molecular weight of 178.19 . The IUPAC name for this compound is the same as the common name .


Molecular Structure Analysis

The linear formula of this compound is C10H10O3 . The InChI code is 1S/C10H10O3/c1-7-4-9-10(5-8(7)6-11)13-3-2-12-9/h4-6H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Flavor Chemistry in Foods

Research on branched aldehydes, which are related to the compound , highlights their significance as flavor compounds in various food products. These aldehydes, including 2-methyl propanal and 2- and 3-methyl butanal, are derived from amino acids and contribute to the flavor profile of both fermented and non-fermented food products. Understanding the metabolic pathways of these compounds is crucial for controlling their formation and ensuring desired flavor levels in foods (Smit, Engels, & Smit, 2009).

Synthesis of Bioactive Heterocyclic Compounds

Coumarins, including hydroxycoumarins, are significant in the pharmaceutical, perfumery, and agrochemical industries due to their chemical, photochemical, and biological properties. Studies on 3-hydroxycoumarin have documented its synthesis and applications in biology, highlighting the relevance of such compounds in genetics, pharmacology, and microbiology (Yoda, 2020).

Polymerization Applications

Research on the polymerization of substituted aldehydes, including higher aliphatic and branched hydrocarbon chains, explores their potential practical applications. This includes the preparation, characterization, and properties of polymers derived from these aldehydes, underscoring their significance in future technological applications (Kubisa, Neeld, Starr, & Vogl, 1980).

Pharmaceutical Applications

The synthesis of benzodiazepines, which are key scaffolds in medicinal chemistry, involves strategies that include the use of o-phenylenediamine. These compounds are crucial for their biological activities, such as anti-anxiety and sedative effects. Recent advancements in their synthesis provide valuable methods for developing new biologically active moieties (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-4-9-10(5-8(7)6-11)13-3-2-12-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDFDCPSGBNTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651006
Record name 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

CAS RN

724791-20-2
Record name 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 6-methyl-2,3-dihydrobenzo[b][1,4]dioxine (6.4 g, 42.8 mmol) and 1,2-dichloroethane (250 mL) was cooled to 0° C. and then stirred for 1 h. After this time, dichloromethyl methyl ether (11.5 mL, 128.5 mmol) was then added and the reaction stirred for 1 h then, tin (IV) chloride (7.52 mL, 64.3 mmol) was added portion wise to the reaction over 3 h, and the reaction then allowed to warm to room temperature overnight. After this time, the reaction was poured into 3 N hydrochloric acid (150 mL) and the organic layer extracted three times with dichloromethane (100 mL). The combined organic extracts were then dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford 7-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (4.8 g, 79%) as an off-white solid; 1H NMR(500 MHz, CDCl3) δ 10.07 (s, 1H), 7.33 (s, 1H), 6.72 (s, 1H), 4.28 (m, 4H), 2.55 (s, 3H).
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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